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Compound of Interest

Compound Name: 1-(4-Methylthiazol-5-yl)ethanone

Cat. No.: B1217663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(4-
methylthiazol-5-yl)ethanone, a heterocyclic ketone with potential applications in medicinal

chemistry. This document details the key spectroscopic data, experimental protocols for its

synthesis and characterization, and a workflow for its structural analysis.

Chemical Structure and Properties
1-(4-Methylthiazol-5-yl)ethanone is a thiazole derivative with the molecular formula C₆H₇NOS

and a molecular weight of 141.19 g/mol .[1][2] Its chemical structure consists of a thiazole ring

substituted with a methyl group at position 4 and an acetyl group at position 5.

Table 1: Physicochemical Properties of 1-(4-Methylthiazol-5-yl)ethanone
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Property Value Reference

CAS Number 38205-55-9 [1]

Molecular Formula C₆H₇NOS [1]

Molecular Weight 141.19 g/mol [1]

SMILES CC1=C(SC=N1)C(=O)C [1]

InChIKey
MBLHLRLBSIWLMG-

UHFFFAOYSA-N
[1]

Spectroscopic Data for Structure Elucidation
The structural confirmation of 1-(4-methylthiazol-5-yl)ethanone relies on a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While

experimental data for this specific compound is not widely published, the following tables

provide predicted and expected values based on the analysis of structurally similar

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for 1-(4-Methylthiazol-5-yl)ethanone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.7 s 1H H-2 (thiazole ring)

~2.6 s 3H -CH₃ (acetyl group)

~2.5 s 3H -CH₃ (thiazole ring)

Table 3: Predicted ¹³C NMR Spectral Data for 1-(4-Methylthiazol-5-yl)ethanone
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Chemical Shift (δ) ppm Assignment

~190 C=O (acetyl)

~155 C-2 (thiazole)

~150 C-4 (thiazole)

~130 C-5 (thiazole)

~28 -CH₃ (acetyl)

~17 -CH₃ (thiazole)

Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 4: Expected FT-IR Absorption Bands for 1-(4-Methylthiazol-5-yl)ethanone

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium C-H stretch (aromatic)

~2950-2850 Medium-Weak C-H stretch (aliphatic)

~1680 Strong C=O stretch (ketone)

~1550 Medium C=N stretch (thiazole ring)

~1450 Medium C-H bend (aliphatic)

~1360 Medium C-H bend (methyl)

~600-900 Medium-Weak C-S stretch

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 141, corresponding

to the molecular weight of the compound.[1] Key fragmentation patterns would likely involve the

loss of the acetyl group (CH₃CO, m/z 43) and the methyl group (CH₃, m/z 15).

Table 5: Expected Mass Spectrometry Fragmentation Data for 1-(4-Methylthiazol-5-
yl)ethanone
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m/z Fragment Ion

141 [M]⁺

126 [M - CH₃]⁺

98 [M - CH₃CO]⁺

84 [Thiazole ring fragment]

43 [CH₃CO]⁺

Experimental Protocols
Synthesis via Hantzsch Thiazole Synthesis
A common and effective method for the synthesis of 1-(4-methylthiazol-5-yl)ethanone is the

Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a

thioamide. For the synthesis of the target molecule, 3-chloro-2,4-pentanedione serves as the α-

haloketone and thioacetamide as the thioamide.

Materials:

3-Chloro-2,4-pentanedione

Thioacetamide

Ethanol (absolute)

Sodium acetate

Water

Procedure:

Dissolve thioacetamide in absolute ethanol in a round-bottom flask equipped with a reflux

condenser and a magnetic stirrer.

Heat the solution to reflux.
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Slowly add a solution of 3-chloro-2,4-pentanedione in absolute ethanol to the refluxing

mixture.

Continue refluxing the reaction mixture for approximately 8 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Pour the reaction mixture into cold water.

Neutralize the solution with a saturated solution of sodium acetate to precipitate the product.

Collect the solid product by vacuum filtration and wash with cold water.

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-(4-
methylthiazol-5-yl)ethanone.

Spectroscopic Characterization
3.2.1. NMR Spectroscopy

Prepare a sample by dissolving 5-10 mg of the synthesized compound in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500

MHz).

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration

values.

3.2.2. FT-IR Spectroscopy

Obtain the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance)

accessory or by preparing a KBr pellet.

Record the spectrum over a range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

3.2.3. Mass Spectrometry

Introduce a small amount of the sample into the mass spectrometer, typically using a direct

insertion probe or after separation by Gas Chromatography (GC-MS).

Acquire the mass spectrum using an appropriate ionization technique, such as Electron

Ionization (EI).

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Workflows and Pathways
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of 1-(4-
methylthiazol-5-yl)ethanone.
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Structure Elucidation Workflow

Potential Signaling Pathway Involvement
Thiazole derivatives are known to interact with various biological targets and signaling

pathways. While the specific pathways modulated by 1-(4-methylthiazol-5-yl)ethanone are

not yet fully elucidated, related compounds have shown activity in pathways such as the

PI3K/Akt/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival.
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This guide provides a foundational understanding of the structure elucidation of 1-(4-
methylthiazol-5-yl)ethanone. Further experimental validation is necessary to confirm the

predicted spectroscopic data and to fully explore the biological activities and mechanisms of

action of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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